3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol
CAS No.: 337921-82-1
Cat. No.: VC7556345
Molecular Formula: C22H17F3O2
Molecular Weight: 370.371
* For research use only. Not for human or veterinary use.
![3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol - 337921-82-1](/images/structure/VC7556345.png)
Specification
CAS No. | 337921-82-1 |
---|---|
Molecular Formula | C22H17F3O2 |
Molecular Weight | 370.371 |
IUPAC Name | 3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol |
Standard InChI | InChI=1S/C22H17F3O2/c23-22(24,25)15-8-4-9-16(12-15)27-20-11-5-10-17-18(13-19(26)21(17)20)14-6-2-1-3-7-14/h1-12,18-19,26H,13H2 |
Standard InChI Key | MSENWMQWPMYKPR-UHFFFAOYSA-N |
SMILES | C1C(C2=C(C1O)C(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Elucidation
Molecular and Stereochemical Features
3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol belongs to the dihydroindenol class, featuring a bicyclic indenol scaffold substituted at positions 3 and 7. The IUPAC name, 3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol, systematically describes its connectivity: a phenyl group at position 3, a 3-(trifluoromethyl)phenoxy group at position 7, and a hydroxyl group at position 1 . The SMILES notation (C1C(C2=C(C1O)C(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4) and InChIKey (MSENWMQWPMYKPR-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Table 1: Key Identifiers
The trifluoromethyl (-CF3) group is a hallmark of bioactive molecules, often enhancing metabolic stability and lipophilicity . The ether linkage (-O-) between the indenol core and the 3-(trifluoromethyl)phenyl moiety introduces conformational rigidity, potentially influencing receptor binding in pharmaceutical contexts.
Synthesis and Industrial Production
Table 2: Production Metrics
The use of InCl3-catalyzed multicomponent reactions, as reported for structurally related heterocycles , may offer a template for future synthetic innovations, though no direct evidence links this method to the compound’s current production.
Physicochemical Properties
Computed and Experimental Data
PubChem lists a molecular weight of 370.4 g/mol, consistent with the formula C22H17F3O2 . The compound’s LogP (calculated) is estimated at ~4.2, indicating high lipophilicity due to the trifluoromethyl and phenyl groups. Aqueous solubility is likely low (<1 mg/mL), necessitating organic solvents like DMSO or ethanol for experimental handling . Stability under ambient conditions is presumed adequate, though the hydroxyl group may necessitate inert storage to prevent oxidation .
Future Research Directions
Unanswered Questions and Opportunities
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Biological Screening: Prioritize assays for kinase inhibition, anti-inflammatory activity, or CNS penetration.
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Synthetic Optimization: Explore catalytic asymmetric methods to access enantiopure forms, enhancing pharmacological specificity.
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ADME Profiling: Investigate metabolic pathways to assess suitability as a drug scaffold.
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